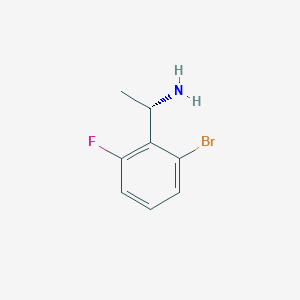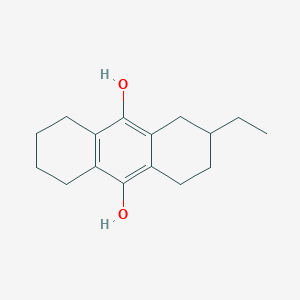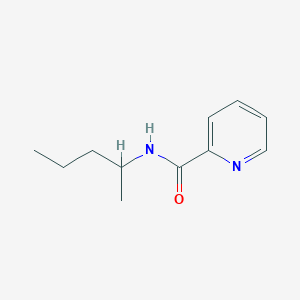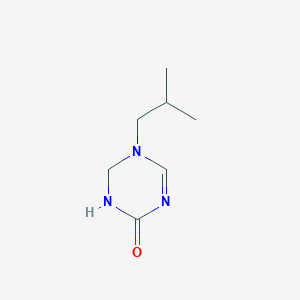
5-Isobutyl-5,6-dihydro-1,3,5-triazin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Isobutyl-5,6-dihydro-1,3,5-triazin-2(1H)-one is a heterocyclic compound that contains a triazine ring. Compounds with triazine rings are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isobutyl-5,6-dihydro-1,3,5-triazin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of isobutylamine with a suitable nitrile or amidine under acidic or basic conditions to form the triazine ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for higher yields and purity. This may include the use of catalysts, controlled temperatures, and pressures to ensure efficient cyclization and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-Isobutyl-5,6-dihydro-1,3,5-triazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazine ring or the isobutyl group.
Substitution: Substitution reactions can occur at different positions on the triazine ring, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the triazine ring.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Used in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of 5-Isobutyl-5,6-dihydro-1,3,5-triazin-2(1H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, affecting various molecular pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine: The parent compound with a similar triazine ring structure.
Melamine: A triazine derivative used in the production of plastics and resins.
Cyanuric Acid: Another triazine derivative with applications in swimming pool maintenance and water treatment.
Uniqueness
5-Isobutyl-5,6-dihydro-1,3,5-triazin-2(1H)-one is unique due to the presence of the isobutyl group, which can influence its chemical reactivity and physical properties. This uniqueness can make it suitable for specific applications where other triazine derivatives might not be as effective.
Properties
Molecular Formula |
C7H13N3O |
|---|---|
Molecular Weight |
155.20 g/mol |
IUPAC Name |
3-(2-methylpropyl)-1,2-dihydro-1,3,5-triazin-6-one |
InChI |
InChI=1S/C7H13N3O/c1-6(2)3-10-4-8-7(11)9-5-10/h4,6H,3,5H2,1-2H3,(H,9,11) |
InChI Key |
IGSZCSDNAHFOPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CNC(=O)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



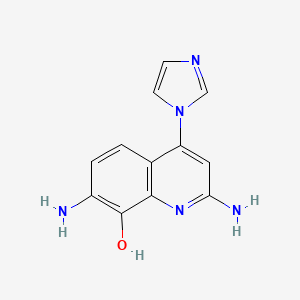

![2-[2-(2-Aminoethyl)-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxylic acid;hydrochloride](/img/structure/B13127312.png)
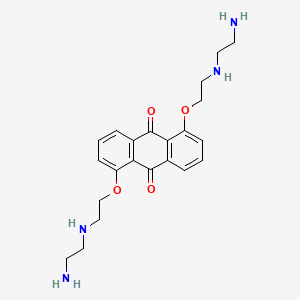

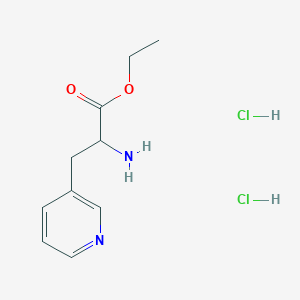
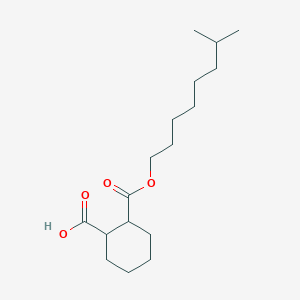
![(2-Cyclopropyl-1-methyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B13127330.png)
